2'-Chloro[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
“2-Chloro-1,1’-biphenyl” is a chemical compound with the formula C12H9Cl. It’s also known by other names such as “2-Chlorobiphenyl”, “2-Chlorodiphenyl”, “2-Monochlorobiphenyl”, and "o-Chlorodiphenyl" .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1,1’-biphenyl” consists of two benzene rings connected by a single bond, with a chlorine atom attached to one of the rings .Physical And Chemical Properties Analysis
“2-Chloro-1,1’-biphenyl” has a molecular weight of 188.653. It has a density of 1.131 g/cm³, a melting point of 32-34°C, a boiling point of 274°C at 760 mmHg, and a flash point of 115.9°C. Its solubility in water is 7.8 mg/L at 25°C .Scientific Research Applications
- Scientific Field : Environmental Science and Microbiology
- Methods of Application or Experimental Procedures : The biodegradation of PCBs like 2-chloro-1,1’-biphenyl can occur through anaerobic reductive dechlorination, aerobic metabolic degradation, or the coupling of anaerobic dechlorination and aerobic degradation . This involves the use of functional bacteria and enzymes .
- Results or Outcomes : The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized . This provides a theoretical foundation and practical basis to use PCB-degrading microorganisms for bioremediation .
- Scientific Field : Chemistry
- Application Summary : 2-chloro-1,1’-biphenyl is used in the study of thermophysical properties . It’s also used as a reference compound in various scientific studies due to its well-known properties .
- Methods of Application or Experimental Procedures : The properties of 2-chloro-1,1’-biphenyl can be studied using various experimental methods, including gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
- Results or Outcomes : The results of these studies provide valuable data about the compound’s properties, such as its triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
In addition, some related compounds, such as RuPhos Pd G2 and SPhos Pd G2, are used as precatalysts in the preparation of certain organic compounds .
properties
IUPAC Name |
3-(2-chlorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNRHBKEFUOWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362700 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
675596-30-2 | |
Record name | 2'-Chloro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.